Product packaging for 3-(4-Fluorophenyl)pyridazine(Cat. No.:)

3-(4-Fluorophenyl)pyridazine

Cat. No.: B13179807
M. Wt: 174.17 g/mol
InChI Key: CXHLIVQUWXRZEI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)pyridazine is a fluorinated heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research. The incorporation of a fluorine atom on the phenyl ring is a common strategy in lead optimization, as it can influence a molecule's electronic properties, metabolic stability, and membrane permeability. The pyridazine core, a nitrogen-rich diazine, is a privileged structure in the design of biologically active molecules and is present in compounds with a range of pharmacological activities. As a key synthetic intermediate, this compound is useful for constructing more complex molecular architectures, particularly for developing potential ligands for central nervous system targets or enzyme inhibitors. Researchers utilize this building block in various cross-coupling reactions and heterocyclic synthesis to explore new chemical space. This product is intended for research purposes as a standard or synthetic precursor. It is provided as a For Research Use Only (RUO) product and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7FN2 B13179807 3-(4-Fluorophenyl)pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

3-(4-fluorophenyl)pyridazine

InChI

InChI=1S/C10H7FN2/c11-9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H

InChI Key

CXHLIVQUWXRZEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)C2=CC=C(C=C2)F

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 3 4 Fluorophenyl Pyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3-(4-Fluorophenyl)pyridazine and its derivatives, ¹H, ¹³C, and ¹⁹F NMR studies, along with two-dimensional techniques, offer a comprehensive understanding of their atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectra of this compound derivatives, the aromatic protons on the pyridazine (B1198779) ring typically appear as doublets or multiplets in the range of δ 7.2–8.5 ppm. The specific chemical shifts and coupling constants are indicative of the substituent positions on the ring. For instance, in some 3,6-disubstituted pyridazine derivatives, the proton at carbon 4 of the pyridazine ring is observed between δ 7.02–7.09 ppm, while the proton at carbon 5 appears further downfield, around δ 7.93–8.06 ppm. acs.org The shielding of the proton at the C4 position can be influenced by the electronic effects of substituents, such as the +M effect of a hydrazino group. acs.org

The protons of the 4-fluorophenyl group also exhibit distinct splitting patterns due to the electronegativity of the fluorine atom and its coupling with adjacent protons. For example, in the ¹H NMR spectrum of 3-amino-5-(4-fluorophenyl)pyridazine-4-carbonitrile, the aromatic protons of the fluorophenyl group appear as a multiplet at δ 7.70–7.78 ppm and a triplet at δ 7.38 ppm. ajol.info

Interactive Table: ¹H NMR Data for Selected this compound Derivatives

CompoundSolventProtonChemical Shift (δ ppm)Multiplicity
3-Amino-5-(4-fluorophenyl)pyridazine-4-carbonitrileDMSO-d₆Ar-H8.71s
Ar-H7.78–7.70m
Ar-H7.38t
NH₂7.40bs
3-(4-Fluorophenyl)-2-(3-(trifluoromethyl)phenyl)-3H-imidazo[4,5-b]pyridineDMSO-d₆Ar-H8.43d
Ar-H8.19d
Ar-H7.96s
Ar-H7.72–7.66m
Ar-H7.47t
Ar-H7.39–7.34m
Ar-H7.27–7.22m
4-(3-(4-Fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenolDMSO-d₆ArOH9.047s
Ar-H8.233d
Ar-H8.0d
Ar-H7.36–7.33m
Ar-H7.24–7.16m
Ar-H7.09s
Ar-H6.9d
Ar-H6.73d
OCH₃3.66s

Data sourced from references ajol.infonih.gov.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. In this compound derivatives, the carbon signals are assigned based on their chemical environment. For instance, in 3-amino-5-(4-fluorophenyl)pyridazine-4-carbonitrile, the carbon signals appear at δ 165.50, 159.31, 141.90, 141.22, 131.74, 131.62, 116.78, 116.48, and 114.91 ppm. ajol.info The presence of the fluorine atom in the phenyl ring influences the chemical shifts of the attached and nearby carbon atoms, often resulting in characteristic splitting patterns due to C-F coupling. The systematic analysis of ¹³C NMR spectra, including chemical shifts and ¹³C-¹H coupling constants, has been reported for various 3,6-disubstituted pyridazines. researchgate.net

Interactive Table: ¹³C NMR Data for a this compound Derivative

CompoundSolventChemical Shift (δ ppm)
3-Amino-5-(4-fluorophenyl)pyridazine-4-carbonitrileDMSO-d₆165.50, 159.31, 141.90, 141.22, 131.74, 131.62, 116.78, 116.48, 114.91

Data sourced from reference ajol.info.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. The chemical shifts in ¹⁹F NMR are very responsive to changes in the electronic environment. For derivatives of this compound, the ¹⁹F NMR spectrum typically shows a signal for the fluorine atom on the phenyl ring. For instance, in 2-(4-fluorophenyl)quinoline, a related heterocyclic compound, the ¹⁹F NMR signal appears at δ -112.38 ppm in CDCl₃. rsc.org The precise chemical shift and any observed coupling can confirm the position of the fluorine substituent and provide insights into its electronic interactions within the molecule. The use of ¹⁹F NMR is crucial for the structural elucidation and purity assessment of these compounds. researchgate.net

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the definitive structural assignment of complex molecules like this compound derivatives. researchgate.net

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the spin system of the pyridazine and phenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which is critical for piecing together the molecular skeleton and confirming the connectivity between the fluorophenyl and pyridazine moieties.

For example, in the structural analysis of pyrrolo[1,2-b]pyridazine (B13699388) derivatives, 2D NMR spectral data, including DQCOSY and HSQC, were essential to confirm the final structure. beilstein-journals.org These techniques have also been instrumental in establishing the structure of a photoproduct of a pyrazole (B372694) derivative, pyrazolo[1,5-f]phenanthridine, through COSY, HSQC, HMBC, and ROESY experiments. ipb.pt

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a key method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various functional groups and structural features.

Key vibrational frequencies include:

C-F stretch: A strong absorption band typically appears in the region of 1250-1100 cm⁻¹, confirming the presence of the fluorine substituent on the phenyl ring.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the pyridazine and phenyl rings. liberty.edu

C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. liberty.edu

C=N stretching: The stretching vibration of the C=N bond within the pyridazine ring can also be identified.

Other functional groups: In derivatives, characteristic peaks for other functional groups, such as N-H stretching (around 3300 cm⁻¹) in amino-substituted compounds or C=O stretching (around 1700 cm⁻¹) in pyridazinone derivatives, will be present. liberty.edumdpi.com

For example, the FT-IR spectrum of 3-amino-5-(4-fluorophenyl)pyridazine-4-carbonitrile shows absorption bands at 3467 and 3291 cm⁻¹ (NH₂), 2220 cm⁻¹ (C≡N), 1643 cm⁻¹ (C=C), and 1235 cm⁻¹ (C-F). ajol.info

Interactive Table: FT-IR Data for a this compound Derivative

CompoundWavenumber (cm⁻¹)Assignment
3-Amino-5-(4-fluorophenyl)pyridazine-4-carbonitrile3467, 3291N-H stretch (NH₂)
3091Aromatic C-H stretch
2220C≡N stretch
1643, 1604, 1564, 1511, 1478Aromatic C=C stretch
1235C-F stretch
1162, 1099, 833

Data sourced from reference ajol.info.

Raman Microspectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the molecular vibrations of a sample. core.ac.uk When monochromatic light, typically from a laser, interacts with a molecule, it can be scattered inelastically, resulting in a shift in energy. core.ac.uk This energy shift corresponds to the specific vibrational modes of the molecule, offering a fingerprint for identification and structural analysis. core.ac.uk The energies of these molecular vibrations are quantized and are determined by the properties of the atoms and the bonds connecting them. core.ac.uk

For aromatic compounds like this compound, Raman spectroscopy can identify characteristic vibrations of the pyridazine and fluorophenyl rings. Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region.

Ring Vibrations: The stretching and deformation modes of the carbon-carbon bonds within the aromatic rings produce a series of characteristic bands. For a 1,4-disubstituted benzene (B151609) ring, a ring breathing mode can be observed. researchgate.net

C-F Stretching: The carbon-fluorine bond has a characteristic stretching vibration, which is useful for confirming the presence of the fluorophenyl group.

Ring Breathing Mode: The collective, symmetric in-plane vibration of the aromatic rings, known as the "ring breathing" mode, is often a strong band in the Raman spectrum, typically observed around 1000-1070 cm⁻¹. researchgate.net

In studies of similar molecules, such as 3-{[(4-fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one, the ring breathing mode for a disubstituted benzene was reported, providing a reference for the expected vibrational behavior. researchgate.net The analysis of these vibrational frequencies, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed Raman bands to specific molecular motions. researchgate.netresearchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining molecular weight and elucidating the structure of compounds.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or thermally labile molecules. uvic.caresearchgate.net In ESI-MS, a sample solution is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. innovareacademics.in

A primary advantage of ESI is its ability to produce intact molecular ions, often as protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). uvic.ca This allows for the direct determination of the molecular weight of the analyte. For this compound (C₁₀H₇FN₂), the expected quasimolecular ion in positive ion mode would be the protonated species [M+H]⁺.

The fragmentation patterns observed in ESI-MS/MS experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. researchgate.netnih.gov Studies on related pyridazine and triazole derivatives show that fragmentation typically involves the cleavage of bonds within the heterocyclic core and the loss of substituents. researchgate.netmdpi.com This fragmentation data is crucial for confirming the identity of the compound and for characterizing related impurities or degradation products. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique capable of measuring the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or five decimal places. bioanalysis-zone.cominnovareacademics.in This precision allows for the determination of the "exact mass" of a molecule, which is calculated using the masses of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁹F). nih.gov

The key advantage of HRMS over standard-resolution MS is its ability to unambiguously determine the elemental composition of a compound. measurlabs.com Many different chemical formulas can result in the same nominal mass (integer mass), but they will have unique exact masses. bioanalysis-zone.com For example, while a standard spectrometer might identify a compound with a molecular weight of 128, HRMS can distinguish between naphthalene (B1677914) (C₁₀H₈, exact mass 128.0626) and 2-octanone (B155638) (C₈H₁₆O, exact mass 128.1201). innovareacademics.in

For this compound, the theoretical monoisotopic (exact) mass can be calculated as follows:

ElementQuantityIsotopic MassTotal Mass
Carbon (¹²C)1012.000000120.000000
Hydrogen (¹H)71.0078257.054775
Fluorine (¹⁹F)118.99840318.998403
Nitrogen (¹⁴N)214.00307428.006148
Total 174.059326

By measuring the m/z value of the molecular ion to within a few parts per million (ppm) of the calculated exact mass, HRMS provides definitive confirmation of the molecular formula C₁₀H₇FN₂.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of light. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to the promotion of valence electrons from a ground state to an excited state. rsc.org The technique is particularly useful for studying molecules containing chromophores, which are functional groups with π-electrons or non-bonding (n) electrons that can undergo electronic transitions. slideshare.net

The structure of this compound contains two aromatic rings, which act as chromophores. The absorption of UV light can induce several types of electronic transitions, primarily:

π → π* transitions: These occur in molecules with conjugated π systems, such as aromatic rings. An electron is promoted from a bonding (π) molecular orbital to an antibonding (π*) molecular orbital. libretexts.org These transitions are typically high-energy and result in strong absorption bands.

n → π* transitions: These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atoms of the pyridazine ring, to an antibonding (π) orbital. researchgate.net These transitions are generally lower in energy and intensity compared to π → π transitions.

The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, shows characteristic absorption maxima (λmax). The position and intensity of these maxima are sensitive to the molecular structure, including the extent of conjugation and the presence of substituents. rsc.org For conjugated systems like this compound, the electronic transitions are expected to fall within the range recordable by standard UV spectrophotometers. libretexts.org

X-ray Diffraction Studies

In studies of related heterocyclic compounds containing a fluorophenyl group, X-ray crystallography has been instrumental in resolving key structural features. iucr.org For instance, in the crystal structure of N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine, the dihedral angle between the pyridopyrazine ring system and the 4-fluorophenyl ring was determined to be 33.27 (7)°. iucr.org Similarly, for 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the dihedral angle between the fused ring system and the fluorophenyl ring was found to be 53.77 (4)°. iucr.orgnih.gov

This analysis also reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π–π stacking. iucr.org These non-covalent interactions are critical for understanding the solid-state properties of the material.

A hypothetical X-ray diffraction study of this compound would yield a detailed structural model. Based on analogous structures, the following parameters would be determined:

Structural ParameterExpected Information
Crystal System & Space Group Defines the symmetry of the unit cell.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Bond Lengths Precise distances between bonded atoms (e.g., C-N, C-C, C-F).
Bond Angles Angles between adjacent bonds (e.g., C-N-C).
Dihedral Angles The torsion angle between the pyridazine and fluorophenyl rings, indicating the degree of planarity. iucr.orgnih.gov
Intermolecular Interactions Identification of C-H···N or C-H···F hydrogen bonds and π–π stacking interactions that stabilize the crystal packing. iucr.org

This comprehensive structural data is invaluable for structure-property relationship studies and for validating computational models.

Single-Crystal X-ray Diffraction Analysis of Fluorophenyl Pyridazine Structures

For instance, the crystallographic study of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate, a complex derivative, revealed a triclinic crystal system with a Pī space group. researchgate.netiucr.org Similarly, detailed diffraction studies on pyridazin-3(2H)-one derivatives bearing a 4-fluorophenyl group have provided foundational data for structural comparison and computational analysis. mdpi.comnih.gov These analyses typically involve data collection on diffractometers using Mo Kα radiation. researchgate.net

The crystallographic data for representative fluorophenyl pyridazine derivatives are summarized below.

Table 1: Crystallographic Data for Selected Fluorophenyl Pyridazine Derivatives

CompoundFormulaMolar Mass (g/mol)Crystal SystemSpace GroupUnit Cell ParametersRef.
3-(4-Fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrateC₁₅H₁₂FN₂O⁺·Cl⁻·H₂O308.73Triclinica = 7.45681 (13) Å b = 8.41737 (10) Å c = 12.8928 (2) Å α = 74.0382 (12)° β = 80.5312 (12)° γ = 78.0210 (11)° researchgate.netiucr.org
2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-oneC₂₆H₂₃FN₂O₂426.47MonoclinicP2₁/ca = 15.6881 (11) Å b = 8.5273 (6) Å c = 16.2731 (12) Å β = 107.031 (3)° mdpi.com
4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-oneC₂₅H₁₉FN₂O₂410.43Triclinica = 9.8732 (6) Å b = 11.2319 (7) Å c = 20.2520 (13) Å α = 75.989 (3)° β = 81.696 (3)° γ = 68.396 (2)° nih.gov

Crystallographic Analysis of Molecular Geometry and Intermolecular Interactions

The detailed analysis of crystal structures provides deep insights into the molecular geometry and the non-covalent interactions that govern crystal packing.

Molecular Geometry

In derivatives of this compound, the central pyridazine or fused heterocyclic ring system often exhibits a high degree of planarity. For example, in 4,5-diarylpyridazine derivatives, the pyridazine ring is planar. researchgate.net Similarly, the imidazo[1,2-a]pyridin-1-ium ring system in 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride is almost planar, with a maximum deviation of -0.047 Å. iucr.org

A recurring structural feature is the significant rotation of the 4-fluorophenyl ring relative to the plane of the pyridazine core. This non-coplanar arrangement is quantified by the dihedral angle between the two ring systems. In 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, this dihedral angle is 53.77 (4)°. iucr.org In a related cationic derivative, the angle is 61.81 (6)°. iucr.org For pyridazin-3(2H)-one derivatives, the 4-fluorophenyl ring is inclined to the pyridazine ring by angles ranging from 86.54 (11)° to 87.0(2)°. mdpi.comnih.gov This perpendicular orientation is also noted in structures like 3-(4-Fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione. researchgate.netscientific.net

Table 2: Dihedral Angles in Selected Fluorophenyl Pyridazine Derivatives

CompoundRing System 1Ring System 2Dihedral Angle (°)Ref.
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehydeImidazo[1,2-a]pyridine4-Fluorophenyl53.77 (4) iucr.org
3-(4-Fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium cationImidazo[1,2-a]pyridin-1-ium4-Fluorophenyl61.81 (6) iucr.org
2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-onePyridazinone4-Fluorophenyl87.0 (2) mdpi.com
4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one (Molecule A)Pyridazinone4-Fluorophenyl86.54 (11) nih.gov
4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one (Molecule B)Pyridazinone4-Fluorophenyl86.80 (9) nih.gov

Intermolecular Interactions

The crystal packing of fluorophenyl pyridazine derivatives is stabilized by a network of intermolecular interactions. Hydrogen bonds, particularly those involving the fluorine atom (C–H···F) and oxygen atoms in carbonyl or formyl groups (C–H···O), are common. mdpi.comnih.goviucr.org In the crystal of 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, molecules are linked by C10–H10···O2 and C13–H13B···F1 hydrogen bonds, forming chains along the b-axis. mdpi.com In another derivative, pairs of C—H⋯F hydrogen bonds link molecules into inversion dimers. nih.gov

In addition to hydrogen bonding, π–π stacking interactions between aromatic rings contribute to crystal stability. iucr.org For 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, a weak π–π stacking interaction is observed between pyridine (B92270) rings with a centroid–centroid distance of 3.9090 (7) Å. iucr.org A similar interaction is seen in a related salt, with a centroid-centroid distance of 3.6195 (8) Å between the pyridinium (B92312) and phenyl rings. researchgate.netiucr.org

Hirshfeld surface analysis provides a quantitative measure of these intermolecular contacts. For 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the most significant contributions to crystal packing come from H···H (30.4%), H···C/C···H (23.7%), H···O/O···H (12.2%), and H···F/F···H (11.1%) interactions. iucr.org This analysis highlights the predominance of van der Waals forces and specific hydrogen bonds in defining the supramolecular architecture.

Table 3: Summary of Intermolecular Interactions

Interaction TypeDescriptionExample Compound(s)Ref.
C–H···F Hydrogen BondsLinks molecules into dimers or chains.2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, 4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one mdpi.comnih.gov
C–H···O Hydrogen BondsConnects molecules into networks, often forming specific ring motifs.3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one mdpi.comiucr.org
π–π StackingOccurs between aromatic rings (pyridazine/pyridine/phenyl) with centroid-centroid distances of ~3.6-3.9 Å.3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, 3-(4-Fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride researchgate.netiucr.org
Hirshfeld Surface ContactsDominated by H···H, H···C, H···O, and H···F interactions.3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde iucr.org

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and related properties of molecules. These methods, particularly those based on Density Functional Theory, offer a powerful lens through which to examine the intricacies of this compound.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are utilized to optimize the molecular geometry and predict its reactivity. acu.edu.iniiste.orgresearchgate.netnih.gov

These studies determine key structural parameters such as bond lengths, bond angles, and dihedral angles, confirming the molecule's most stable conformation. DFT calculations for related pyridazine derivatives have been successfully used to corroborate experimental findings from techniques like X-ray crystallography. acu.edu.innih.gov The optimized geometric structure provides a foundation for all other computational analyses, ensuring that the properties are calculated for the molecule in its lowest energy state. acu.edu.in Furthermore, DFT is employed to calculate various molecular properties that correlate with reactivity, providing a theoretical framework for understanding how the molecule will behave in chemical reactions. mdpi.comnih.gov

Table 1: Key Molecular Properties Investigated by DFT

Property Description Significance for this compound
Optimized Geometry The lowest-energy arrangement of atoms, defining bond lengths and angles. Provides the most stable 3D structure for further calculations.
Total Energy The total electronic energy of the molecule in its ground state. A measure of molecular stability.
Dipole Moment A measure of the overall polarity of the molecule. Influences solubility and intermolecular interactions.
Vibrational Frequencies Calculated frequencies of molecular vibrations. Used to interpret experimental IR and Raman spectra. iiste.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.comlibretexts.org The energy and shape of these orbitals are crucial for predicting a molecule's behavior as an electrophile or nucleophile. youtube.com

HOMO : Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For pyridazine and its derivatives, the HOMO is often localized on the nitrogen atoms and parts of the aromatic rings. wuxiapptec.com

LUMO : Represents the lowest-energy orbital that can accept electrons, indicating the molecule's electrophilic sites.

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For a related pyridazine compound, an energy gap of 3.08 eV was calculated, indicating significant chemical reactivity. researchgate.net

FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attacks, providing a theoretical basis for predicting reaction outcomes. youtube.com

Table 2: Global Reactivity Descriptors from FMO Analysis

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Electronegativity (χ) (I + A) / 2 Measures the power of an atom or group to attract electrons.
Global Electrophilicity (ω) χ² / (2η) Index for classifying a molecule's electrophilic character.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. wolfram.comresearchgate.net

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, the regions around the two nitrogen atoms of the pyridazine ring are expected to be the most electron-rich, making them the primary sites for protonation and interaction with electrophiles. mdpi.comresearchgate.net

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green/Yellow Regions : Represent areas with near-zero or neutral potential. researchgate.net

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, offering a guide to its local reactivity. acu.edu.inuni-muenchen.de

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. nih.govacadpubl.eu It provides a detailed picture of the bonding and electronic structure by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs.

For this compound, NBO analysis can reveal key intramolecular interactions that contribute to its stability. This includes the delocalization of electron density from the lone pairs of the nitrogen and fluorine atoms into the antibonding orbitals (π*) of the aromatic rings. acadpubl.eu The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy (E(2)), where a larger value indicates a more significant interaction and greater stabilization of the molecule. acadpubl.eu This analysis helps explain the nature of the chemical bonds and the distribution of charge throughout the molecular framework. mdpi.com

The electron density distribution is a fundamental property that dictates a molecule's chemical reactivity. Quantum chemical calculations provide a means to compute this density and correlate it with reactive behavior. Regions of high electron density are nucleophilic, while regions of low electron density are electrophilic. uni-muenchen.demdpi.com

This concept is closely linked to MEP analysis, as the electrostatic potential is generated by the molecule's charge cloud (electrons and nuclei). uni-muenchen.de The delocalization of electron density across the pyridazine and fluorophenyl rings, influenced by the electronegative nitrogen and fluorine atoms, creates specific reactive sites. researchgate.net Theoretical calculations can quantify the charge on each atom (e.g., through Mulliken or NBO population analysis), providing a numerical basis for predicting which parts of the molecule are most likely to engage in chemical bonding.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time in a more realistic environment (e.g., in a solvent or interacting with a biological target). colab.wsresearchgate.net

MD simulations have been used for related pyridazine derivatives to study their binding modes with proteins, such as kinases, or to understand their adsorption processes on surfaces. researchgate.netsemanticscholar.org For this compound, an MD simulation could be employed to:

Analyze its conformational flexibility and the rotation around the bond connecting the two aromatic rings.

Study its interactions with solvent molecules to understand solvation effects.

Simulate its binding within the active site of a target enzyme, providing information on the stability of the complex and the key intermolecular interactions (like hydrogen bonds or hydrophobic interactions) that govern its biological activity. semanticscholar.orgmdpi.com

These simulations complement DFT studies by adding a temporal and environmental dimension to the theoretical investigation of the molecule. colab.ws

Structure Activity Relationship Sar Studies and Rational Design for Fluorophenyl Pyridazine Derivatives

General SAR Principles in Pyridazine (B1198779) Chemical Scaffolds

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net The unique physicochemical properties of the pyridazine core, such as its polarity and hydrogen bonding capacity, make it a versatile scaffold for drug design. nih.gov

SAR studies on various pyridazine derivatives have revealed several general principles:

Versatility of Biological Activity: The pyridazine nucleus is a scaffold for compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. sarpublication.comnih.gov This wide range of activities underscores the ability of the pyridazine core to interact with diverse biological targets.

Role in Molecular Recognition: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, playing a crucial role in molecular recognition and binding to target proteins. nih.gov This interaction is often vital for the compound's mechanism of action.

The inherent characteristics of the pyridazine ring, combined with the diverse functionalities that can be introduced, provide a rich platform for the rational design of new therapeutic agents.

Impact of 4-Fluorophenyl Substitution on Biological Activity Profiles

The introduction of a 4-fluorophenyl group at the 3-position of the pyridazine ring has a profound impact on the molecule's biological and physicochemical properties. Fluorine is a unique element in drug design due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds.

Key impacts of the 4-fluorophenyl substitution include:

Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to increased metabolic stability and a longer half-life of the drug in the body.

Binding Interactions: The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance binding affinity to target proteins.

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.

Conformational Effects: The presence of the fluorine atom can influence the preferred conformation of the molecule, which can be critical for optimal interaction with a biological target.

For instance, certain 6-[4-(4-fluorophenyl)] piperazine-3(2H)-pyridazinones have demonstrated analgesic activity. sarpublication.com In a series of pyridazinone derivatives designed as monoamine oxidase (MAO) inhibitors, the position of the fluorine atom on the phenyl ring was found to be a key determinant of activity and selectivity. nih.gov

The following table summarizes the impact of substitutions on a phenyl ring in a series of pyridazinone-based MAO-B inhibitors, highlighting the role of the 4-fluoro (p-fluoro) substitution.

CompoundSubstitution on Phenyl RingMAO-B IC50 (µM)
T1H-
T3p-Cl0.039
T5p-F-
T6m-Br0.013
T7p-Br-
T9p-OCH3-
T11p-CH3-
T12p-N(CH3)2-
*: Data derived from a study on (2-fluorophenyl) piperazine (B1678402) containing pyridazinones, not 3-(4-Fluorophenyl)pyridazine directly, but illustrates the effect of para-halogen substitution. nih.gov

Influence of Substituent Position and Nature on the Pyridazine Ring

The biological activity of pyridazine derivatives is highly sensitive to the position and chemical nature of substituents on the pyridazine ring itself. cambridgemedchemconsulting.com Different substitution patterns can lead to significant variations in potency, selectivity, and pharmacological profile.

Key observations from SAR studies include:

Positional Isomerism: Moving a substituent to a different position on the pyridazine ring can drastically alter its biological activity. This is because the position of the substituent determines its spatial orientation and its ability to interact with the target protein.

Electronic Effects: The electronic properties of the substituents (electron-donating or electron-withdrawing) can influence the reactivity and binding characteristics of the pyridazine ring.

Steric Factors: The size and shape of the substituents can impact how the molecule fits into the binding pocket of a target. Bulky substituents may cause steric hindrance, preventing optimal binding.

For example, in a study of pyridazinone derivatives as glucan synthase inhibitors, modifications to the core structure, including the position of various moieties, were explored to optimize antifungal activity. blumberginstitute.org Similarly, research on pyrimido[4,5-c]pyridazine (B13102040) derivatives as dihydropteroate (B1496061) synthase (DHPS) inhibitors demonstrated that removal of a methyl group at the N8-position improved binding affinity. nih.gov

Bioisosteric Replacements and Their Effects on Compound Activity and Selectivity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com In the context of this compound, bioisosteric replacements can be considered for both the 4-fluorophenyl group and the pyridazine ring.

Replacements for the 4-Fluorophenyl Group: The 4-fluorophenyl moiety can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions and physicochemical properties. cambridgemedchemconsulting.com For instance, replacing a phenyl ring with a pyridyl or thiophene (B33073) ring is a common strategy. cambridgemedchemconsulting.com Studies on pyridazine-4-R-acetophenone derivatives have explored the classical bioisosterism of replacing a methyl group with fluorine or chlorine at the para position of the acetophenone (B1666503) moiety. mdpi.com

Replacements for the Pyridazine Ring: The pyridazine ring itself can be replaced by other heterocycles to modulate the compound's properties. For example, pyridine (B92270) is often used as a bioisosteric replacement for a benzene (B151609) ring. nih.gov The choice of bioisostere depends on the desired properties, such as altering basicity, hydrogen bonding capability, or metabolic stability.

The following table provides examples of common bioisosteric replacements for phenyl and pyridyl groups.

Original GroupCommon Bioisosteric Replacements
PhenylPyridyl, Thienyl, Pyrrolyl, Furanyl, Thiazolyl
PyridylPhenyl, Pyrimidinyl, Pyrazinyl

Strategies for Enhancing Potency and Selectivity through Directed Structural Modification

The rational design of more potent and selective this compound derivatives relies on a deep understanding of their SAR. Directed structural modifications are employed to optimize interactions with the biological target and minimize off-target effects.

Key strategies include:

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational methods like molecular docking can be used to design molecules that fit optimally into the binding site. This approach allows for the rational introduction of functional groups that can form specific interactions with key amino acid residues.

Introduction of Specific Functional Groups: The addition of specific chemical moieties can enhance potency and selectivity. For example, incorporating groups that can form strong hydrogen bonds or other specific interactions with the target can significantly improve binding affinity.

Conformational Restriction: Modifying the molecule to restrict its conformational flexibility can pre-organize it into the active conformation for binding, leading to an increase in potency. This can be achieved by introducing cyclic structures or rigid linkers.

Hybrid-Based Design: Combining pharmacophoric elements from different active molecules can lead to hybrid compounds with improved activity. For instance, creating hybrids of pyrazole (B372694) and pyridazine has been explored for developing selective COX-2 inhibitors. rsc.org

An example of enhancing selectivity can be seen in the development of Aurora kinase B inhibitors, where a new series of quinazoline (B50416) derivatives were designed to improve membrane penetration and oral activity. nih.gov By systematically modifying the lead compound based on SAR data, researchers can iteratively improve the desired pharmacological properties.

Investigation of Biological Activities: in Vitro Mechanistic Studies

Antiviral Activities and Proposed Mechanisms of Action

Derivatives of 3-(4-Fluorophenyl)pyridazine have demonstrated notable antiviral properties, primarily through the inhibition of key viral enzymes and modulation of the host's innate immune response.

Modulation of Innate Immune Responses

STING Agonism: The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an antiviral response. nih.govresearchgate.net Activation of STING leads to the production of type I interferons and other inflammatory cytokines, which help to control viral infections and cancer. nih.govnih.gov Recently, 3-(fluoro-imidazolyl)pyridazine derivatives have been discovered as potent STING agonists. nih.gov One representative compound, A4, demonstrated remarkable binding affinities to various human and mouse STING variants, effectively activating the STING pathway in both human and mouse cell lines. nih.gov This activation of the innate immune response suggests a potential therapeutic application for such pyridazine (B1198779) derivatives in cancer immunotherapy and for treating infectious diseases. nih.govresearchgate.net

Anticancer and Antiproliferative Activities

The this compound scaffold has been incorporated into various molecules exhibiting significant anticancer and antiproliferative effects through different mechanisms of action.

Kinase Inhibition

VEGFR Kinase: Vascular endothelial growth factor receptors (VEGFRs) are receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. jst.go.jprsc.orgdrugs.com Several pyridazine-containing compounds have been investigated as inhibitors of VEGFR-2. jst.go.jp The inhibition of the VEGFR-2 signaling pathway is a key strategy in modern cancer therapy. jst.go.jprsc.org While the provided information does not single out this compound, related structures have shown significant VEGFR inhibitory activity. jst.go.jpnih.govmedchemexpress.com

FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase, and its mutations are found in a significant percentage of acute myeloid leukemia (AML) cases, leading to a poorer prognosis. acs.orgnih.govsemanticscholar.org Consequently, FLT3 is a validated therapeutic target for AML. acs.orgnih.gov Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of FLT3 kinase. acs.orgnih.gov Specifically, a compound bearing a 4-fluorophenyl substituent displayed activity against FLT3 in the nanomolar range. acs.org These inhibitors have shown high antiproliferative efficacy in AML cell lines that are positive for FLT3-ITD mutations. acs.orgresearchgate.net

JNK1 Pathway: The c-Jun N-terminal kinase 1 (JNK1) pathway is involved in cancer cell survival and proliferation. nih.govacs.org Notably, JNK1 inhibitors that incorporate a 4-fluorophenyl group have demonstrated exceptionally high inhibitory activity. nih.govacs.org This has been attributed to the ability of the 4-fluorophenyl group to occupy an induced-fit binding pocket in the JNK1 enzyme. nih.gov The hybridization of the pyridazine ring with the 4-fluorophenyl group has been a strategic approach in designing potent JNK1 inhibitors. nih.govacs.org

In Vitro Inhibition of Cancer Cell Proliferation

Numerous studies have demonstrated the in vitro antiproliferative activity of pyridazine derivatives against various cancer cell lines. For instance, novel 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their cytotoxic effects against human gastric adenocarcinoma (AGS) cells. nih.gov Similarly, other pyridazine-containing compounds have shown cytotoxic activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. jst.go.jp The presence of a 4-fluorophenyl group has been noted in compounds with antiproliferative effects. mdpi.commdpi.com For example, a 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative exhibited potent antiproliferative activity against HeLa, MCF-7, and A549 cell lines. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Pyridazine Derivatives

Compound/Derivative ClassCancer Cell LineActivityReference
Imidazo[1,2-b]pyridazine with 4-fluorophenylMV4-11 (AML)7 nM (GI50) acs.org
Imidazo[1,2-b]pyridazine with 4-fluorophenylMOLM-13 (AML)9 nM (GI50) acs.org
3(2H)-Pyridazinone derivativesAGS (Gastric)Significant cytotoxicity nih.gov
Pyridazine derivativesHCT-116 (Colon)IC50 values reported jst.go.jp
Pyridazine derivativesMCF-7 (Breast)IC50 values reported jst.go.jp
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridinesHeLa, MCF-7, A549Potent antiproliferative nih.gov

Antibacterial and Antimicrobial Activities

The pyridazine nucleus is a component of various compounds with demonstrated antibacterial and antifungal properties. researchgate.netbiomedpharmajournal.orgnih.govnih.gov For example, certain pyridazinone derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. biomedpharmajournal.org Additionally, pyrazolo[3,4-d]pyridazine derivatives have shown high antimicrobial activity against a range of bacteria and fungi. researchgate.netnih.gov While the specific contribution of the 3-(4-Fluorophenyl) moiety to the antimicrobial activity is not extensively detailed in the provided search results, the broader class of pyridazine derivatives holds promise for the development of new antimicrobial agents. mdpi.com

Mechanistic Investigations of Antibacterial Action (e.g., interaction with E. coli MurB protein)

The antibacterial potential of pyridazine-containing compounds has been linked to the inhibition of essential bacterial enzymes. One such critical target is the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme, which is integral to the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. The inhibition of this enzyme disrupts cell wall formation, leading to bacterial death.

Studies on compounds structurally related to the pyridazine class, such as 3,5-dioxopyrazolidines, have provided insight into this mechanism. These molecules have been identified as novel inhibitors of MurB. nih.gov The crystal structure of Escherichia coli (E. coli) MurB in a complex with an inhibitor revealed that the compound binds at the enzyme's active site. nih.gov This binding involves specific interactions with active-site residues and the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is crucial for the enzyme's catalytic activity. nih.govresearchgate.net The proposed mechanism for the antibacterial activity of these related compounds is the direct inhibition of the E. coli MurB enzyme, which catalyzes a key step in the formation of muramyl sugar, essential for peptidoglycan synthesis. researchgate.net By targeting MurB, these compounds effectively halt the production of the bacterial cell wall, demonstrating a clear mechanistic pathway for their antibacterial effects. nih.gov

In Vitro Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives based on the pyridazine and related pyrazine/pyrazole (B372694) scaffolds have demonstrated a broad spectrum of antibacterial activity in various in vitro studies. These compounds have been evaluated against a range of both Gram-positive and Gram-negative bacterial pathogens, including drug-resistant strains.

Against Gram-positive bacteria, such as Staphylococcus aureus (including Methicillin-resistant S. aureus or MRSA) and Bacillus subtilis, various pyridazine derivatives have shown notable inhibitory effects. nih.govijpsr.com For instance, certain pyrazole-triazole derived hydrazides were found to be potent inhibitors of S. aureus growth, with Minimum Inhibitory Concentration (MIC) values as low as 2–8 µg/mL. nih.gov Similarly, novel triazolo[4,3-a]pyrazine derivatives exhibited good activity against S. aureus, with one compound showing a MIC of 32 µg/mL, comparable to the first-line antibiotic ampicillin. mdpi.com

The efficacy of these scaffolds extends to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. ijpsr.combiomedpharmajournal.org Studies on imidazo-pyridine substituted pyrazole derivatives reported potent broad-spectrum activity, proving more effective than ciprofloxacin (B1669076) against several Gram-negative strains. nih.gov A specific triazolo[4,3-a]pyrazine derivative showed superior activity against E. coli with a MIC value of 16 µg/mL. mdpi.com The data below summarizes the in vitro antibacterial activity of selected pyridazine-related compounds against various bacterial strains.

Compound ClassBacterial StrainActivity (MIC in µg/mL)
Triazolo[4,3-a]pyrazine derivative (2e)Staphylococcus aureus (Gram-positive)32
Triazolo[4,3-a]pyrazine derivative (2e)Escherichia coli (Gram-negative)16
Naphthyl-substituted pyrazole-hydrazone (6)Staphylococcus aureus (Gram-positive)0.78–1.56
Imidazo-pyridine substituted pyrazole (18)Escherichia coli (Gram-negative)<1
Imidazo-pyridine substituted pyrazole (18)Pseudomonas aeruginosa (Gram-negative)<1

Antimalarial Activity

In Vitro Efficacy Against Plasmodium falciparum Strains

The pyridazine structural motif and its bioisosteres, such as the triazolopyrazine scaffold, have been a focus of antimalarial drug discovery programs. nih.gov These compounds have been tested for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Research conducted by the Open Source Malaria (OSM) consortium on a series of 1,2,4-triazolo[4,3-a]pyrazines demonstrated significant potency against various strains of P. falciparum, with IC₅₀ values reaching as low as 16 nM. nih.gov Further studies on new fluorinated analogues of this scaffold confirmed antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of the parasite. nih.gov Similarly, pyrimidine-based derivatives have shown excellent to modest antiplasmodial efficacy against the 3D7 strain. nih.gov The table below presents the in vitro antimalarial activity of representative compounds from these studies.

Compound ClassP. falciparum StrainActivity (IC₅₀ in µM)
Fluorinated triazolopyrazine3D7 (Chloroquine-sensitive)0.2 to >80
Fluorinated triazolopyrazineDd2 (Chloroquine-resistant)0.2 to >80
Pyrimidine-based sulfonamide (SZ14)3D7 (Chloroquine-sensitive)Highly effective (specific value not stated)
Pyrimidine-based sulfonamide (SZ14)W2 (Chloroquine-resistant)Highly effective (specific value not stated)

Other Investigated Enzyme Inhibition Activities (in vitro, mechanistic focus)

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for metabolic disorders. mdpi.comcitedrive.com Pyridazine analogues have been investigated for their inhibitory effects on this enzyme. The mechanism of inhibition by these compounds has been explored using various biophysical techniques. nih.gov

Research has shown that pyridazine analogues can induce the catalytic oxidation of a reducing agent, which in turn generates hydrogen peroxide. nih.gov This hydrogen peroxide then oxidizes the active site cysteine residue on the PTP1B enzyme, leading to its inactivation. nih.gov This indirect, catalytic redox cycle represents a distinct mechanism of action for this class of inhibitors against PTP1B. nih.gov

Inhibition of Cyclooxygenase Enzymes (COX-1, COX-2)

The pyridazine core is a prominent scaffold in the development of inhibitors for cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.govorientjchem.org Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which convert arachidonic acid into inflammatory prostaglandins. nih.gov The two main isoforms, COX-1 and COX-2, have different physiological roles, and selective inhibition of COX-2 is a desirable trait to reduce side effects associated with COX-1 inhibition. orientjchem.org

Numerous studies have synthesized and evaluated pyridazine derivatives for their ability to inhibit COX-1 and COX-2. Many of these synthesized compounds demonstrate a clear preference for inhibiting COX-2 over COX-1. nih.gov For example, certain novel pyrazole–pyridazine hybrids were found to be more potent COX-2 inhibitors than the reference drug celecoxib. rsc.org One derivative, compound 6b in a specific study, exhibited an IC₅₀ value of 0.18 µM for COX-2 and a selectivity index (SI) of 6.33, indicating significant preferential activity. nih.gov The table below summarizes the inhibitory activity of selected pyridazine derivatives against COX enzymes.

Compound Class/NameCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Pyridazine derivative (4c)-0.26-
Pyridazine derivative (6b)1.140.186.33
Pyrazole-pyridazine hybrid (5f)-1.50-
Pyrazole-pyridazine hybrid (6f)-1.15-
Celecoxib (Reference)-0.35-
Indomethacin (Reference)0.571.140.50

Inhibition of 2-Oxoglutarate-Dependent Oxygenases

Extensive literature searches did not yield any specific studies or data regarding the in vitro mechanistic activity of this compound as an inhibitor of 2-oxoglutarate-dependent oxygenases. While the broader class of pyridazine derivatives has been investigated for a wide range of biological activities, research focusing on the direct interaction between this compound and this particular class of enzymes appears to be absent from the current body of scientific literature.

Therefore, no detailed research findings, data tables, or mechanistic insights into the potential inhibitory effects of this compound on 2-oxoglutarate-dependent oxygenases can be provided at this time. Further experimental research would be required to determine if this specific compound exhibits any activity towards these enzymes.

Exploration of Non Biological Research Applications

Materials Science Applications

The electronic characteristics of 3-(4-Fluorophenyl)pyridazine, arising from the interplay between the electron-deficient pyridazine (B1198779) ring and the electron-rich fluorophenyl group, make it a candidate for investigation in materials science, particularly in optics and electronics.

Pyridazine and its derivatives are known to exhibit fluorescence, a property that is being harnessed for the development of chemical sensors. researchgate.net The emission of light from these molecules can be influenced by their local environment, making them sensitive probes for detecting various analytes. The introduction of a fluorophenyl group to the pyridazine core can modulate the photophysical properties of the molecule. researchgate.net While specific studies on the fluorescent sensor applications of this compound are not yet prevalent, the known characteristics of related compounds suggest potential in this area. The nitrogen atoms in the pyridazine ring can act as binding sites for metal ions, and the fluorine atom can engage in hydrogen bonding, potentially leading to changes in fluorescence intensity or wavelength upon interaction with specific analytes.

The field of organic electronics is actively seeking new materials for applications in devices such as organic light-emitting diodes (OLEDs) and lasers. Pyridazine-based compounds have been investigated as host materials in OLEDs. researchgate.net The electronic properties of this compound, including its HOMO-LUMO energy gap, are influenced by the fluorine substitution, which can affect charge injection and transport properties in a semiconductor device. iiste.org Theoretical studies on related phenyltriazine isomers have shown that the position of nitrogen atoms and substituents significantly impacts their electronic and nonlinear optical properties. gazi.edu.trresearchgate.net Although experimental data for this compound in laser and semiconductor applications is limited, computational studies on similar molecules suggest that its electronic structure could be tailored for such applications.

Nonlinear optical (NLO) materials are crucial for a range of technologies, including optical communications and data storage. Organic molecules with donor-acceptor structures can exhibit significant NLO responses. In this compound, the fluorophenyl group can act as an electron-donating group, while the pyridazine ring is electron-accepting, creating a push-pull system that is favorable for NLO activity.

Table 1: Theoretical NLO Properties of Related Phenyl-Nitrogen Heterocycles This table presents calculated values for related compounds to illustrate the potential for NLO properties in this class of molecules. Data for this compound is not yet available.

CompoundMethodDipole Moment (μ) (Debye)Average Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
Pyridine (B92270)DFT/B3LYP/6-31(d,p)2.2293.872-
PyridazineDFT/B3LYP/6-31(d,p)4.22--
PyrimidineDFT/B3LYP/6-31(d,p)2.33--
PyrazineDFT/B3LYP/6-31(d,p)0.00112.316-

Data sourced from theoretical studies on the electronic properties of pyridine, pyrimidine, pyrazine, and pyridazine. iiste.org

Corrosion Inhibition Studies

The protection of metallic surfaces from corrosion is a critical industrial challenge. Organic heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are known to be effective corrosion inhibitors, particularly in acidic environments. Pyridazine derivatives have emerged as a promising class of corrosion inhibitors for metals like steel. electrochemsci.orgresearchgate.netresearchgate.nettandfonline.comresearchgate.net

Research has demonstrated that pyridazine derivatives can act as efficient corrosion inhibitors for carbon steel in acidic media, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). kfupm.edu.saresearchgate.netjmaterenvironsci.com The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.net The presence of the pyridazine ring with its nitrogen heteroatoms, along with the π-electrons of the aromatic system, facilitates this adsorption process. researchgate.net

Studies on various pyridazine derivatives have shown high inhibition efficiencies, often exceeding 90%, even at low concentrations. tandfonline.comjmaterenvironsci.com The substitution on the pyridazine ring plays a crucial role in determining the inhibition efficiency. While specific data for this compound is not extensively reported, the general behavior of phenyl-substituted pyridazines suggests it would be an effective corrosion inhibitor. The fluorophenyl group can influence the electron density on the pyridazine ring, which in turn affects its interaction with the metal surface.

Table 2: Corrosion Inhibition Efficiency of Various Pyridazine Derivatives on Steel in Acidic Media This table presents data for related pyridazine compounds to demonstrate the potential of this chemical family as corrosion inhibitors.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
1-decylpyridazin-1-ium iodide (DPI)Carbon Steel1 M HCl10⁻³ M86.7 kfupm.edu.sa
1-tetradecylpyridazin-1-ium iodide (TPI)Carbon Steel1 M HCl10⁻³ M88.6 kfupm.edu.sa
1-(2-ethoxy-2-oxoethyl) pyridazinium chloride (EOPC)Carbon Steel0.5 M H₂SO₄10⁻³ M91.67 jmaterenvironsci.com
(6-phenyl-3-oxopyridazin-2-yl) acetohydrazide (GP4)Mild Steel1.0 M HCl1.0x10⁻³ M~85 researchgate.net

The mechanism of corrosion inhibition by pyridazine derivatives involves the adsorption of the inhibitor molecules onto the metallic surface. This adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both. researchgate.net The nitrogen atoms in the pyridazine ring can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, protective film. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to understand the inhibition mechanism. Potentiodynamic polarization studies on various pyridazine derivatives have shown that they typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgbiointerfaceresearch.com

The adsorption of pyridazine inhibitors on steel surfaces is often found to follow the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.netkfupm.edu.sajmaterenvironsci.comresearchgate.netelectrochemsci.org The strength and nature of this adsorbed layer are critical for effective corrosion protection. The formation of this protective layer acts as a physical barrier, preventing the diffusion of corrosive species to the metal surface. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridazine (B1198779) derivatives is an area of continuous innovation, with a strong emphasis on developing environmentally friendly and efficient methods. Traditional synthetic routes often rely on metal catalysts, which can be costly and pose environmental concerns. To address this, researchers are exploring metal-free protocols that offer a sustainable and cost-effective alternative. organic-chemistry.org

One promising approach is the use of aza-Diels-Alder reactions. For instance, the reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective pathway to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org This method demonstrates good functional group compatibility and a broad substrate scope, making it a versatile tool for synthesizing a variety of pyridazine derivatives. organic-chemistry.org Another innovative and sustainable approach involves a TBAI/K₂S₂O₈-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, which yields trisubstituted pyridazines in good yields. organic-chemistry.org

Furthermore, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones presents an efficient route to 1,6-dihydropyridazines, which can be readily converted to the corresponding pyridazines. organic-chemistry.org The development of such methodologies is crucial for expanding the synthetic toolbox available to chemists, facilitating the discovery of new pyridazine-based compounds with diverse applications.

Integration of Advanced Computational Approaches for Predictive Structure-Function Elucidation

Computational chemistry is playing an increasingly vital role in the study of pyridazine derivatives, enabling researchers to predict and understand their chemical and biological properties. Density Functional Theory (DFT) calculations are widely used to investigate the geometrical structures, frontier molecular orbitals (FMOs), and other physicochemical properties of these compounds. mdpi.commdpi.com For example, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to analyze the molecular structure of novel pyridazinone compounds. mdpi.com

Molecular docking studies are another powerful computational tool used to elucidate the interactions between fluorophenyl pyridazines and their biological targets. nih.gov These studies can provide valuable insights into the binding modes of these compounds, helping to explain their experimental biological activities and guide the design of more potent derivatives. For instance, docking studies have been used to understand the interactions of pyridazinone derivatives with monoamine oxidase (MAO-A and MAO-B) enzymes, with the results showing good correlation with experimental IC50 values. nih.gov

The integration of these advanced computational approaches allows for a more rational design of novel fluorophenyl pyridazine derivatives with tailored properties, accelerating the discovery process and reducing the need for extensive experimental screening.

Discovery and Characterization of New Biological Targets for Fluorophenyl Pyridazines

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.govresearchgate.net Fluorophenyl pyridazines, in particular, have shown promise as potent and selective inhibitors of various enzymes and receptors.

Recent research has focused on the development of pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety as selective MAO-B inhibitors. nih.gov One such compound, T6, demonstrated a remarkable IC50 value of 0.013 µM for MAO-B. nih.gov The discovery of such potent and selective inhibitors opens up new avenues for the development of therapeutic agents for neurodegenerative diseases.

Furthermore, pyridazine derivatives are being investigated for their potential as anticancer agents. nih.gov They have been shown to target a diverse array of biological processes involved in cancer, including tumor metabolism, cell signal transduction, and epigenetic modifications. nih.gov For example, some pyridazine-containing compounds are being explored as inhibitors of glutaminase (B10826351) 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain containing protein (BRD). nih.gov

The unique physicochemical properties of the pyridazine ring, such as its ability to engage in dual hydrogen-bonding interactions, make it an attractive moiety for targeting a variety of biological macromolecules. nih.gov The continued exploration of the biological activities of fluorophenyl pyridazines is expected to lead to the discovery of novel therapeutic agents for a wide range of diseases.

Expansion into Underexplored Material Science Applications

Beyond their applications in medicinal chemistry, pyridazine-based compounds are emerging as promising materials for a variety of applications in materials science. rsc.org Their unique structural and optoelectronic properties make them attractive building blocks for organic electronic devices. rsc.orgnih.gov

Pyridazines are being investigated for their potential use as electron-transporting/hole-blocking materials in organic electronics. nih.gov The electron-deficient nature of the pyridazine ring, combined with the ability to tune its properties through substitution, allows for the design of materials with specific electronic characteristics. For example, a series of 3,6-bis(4-triazolyl)pyridazines with terminal phenyl substituents have been synthesized and shown to have potential applications in this area. nih.gov

Furthermore, pyridazine derivatives are being explored for their use in organic light-emitting diodes (OLEDs). acs.org Imidazo[1,2-b]pyridazine has been reported as a novel electron-transporting unit for developing host materials for high-performance red-phosphorescent OLEDs. acs.org Devices based on these materials have shown extremely high electroluminescence efficiency and insignificant efficiency roll-off. acs.org

The versatility of the pyridazine scaffold also extends to applications in fluorescence probes, luminescence, and chromism. rsc.org As research in this area continues, it is expected that fluorophenyl pyridazines will find increasing use in a wide range of advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.